2-Chloro-6-(1-methylhydrazinyl)nicotinonitrile
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Overview
Description
2-Chloro-6-(1-methylhydrazinyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a chloro group at the second position, a methylhydrazinyl group at the sixth position, and a nitrile group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(1-methylhydrazinyl)nicotinonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2-chloronicotinonitrile.
Hydrazine Reaction: The 2-chloronicotinonitrile is reacted with methylhydrazine under controlled conditions. This reaction is usually carried out in a solvent such as ethanol or methanol, at a temperature range of 50-80°C.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing efficient purification methods. Continuous flow reactors may be used to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(1-methylhydrazinyl)nicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The methylhydrazinyl group can be oxidized to form different functional groups.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Substituted nicotinonitriles.
Oxidation: Oxidized derivatives of the methylhydrazinyl group.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
2-Chloro-6-(1-methylhydrazinyl)nicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(1-methylhydrazinyl)nicotinonitrile involves its interaction with specific molecular targets. The chloro and nitrile groups can participate in binding interactions with enzymes or receptors, while the methylhydrazinyl group can undergo metabolic transformations that modulate its biological activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(1-hydrazinyl)nicotinonitrile: Similar structure but lacks the methyl group on the hydrazine.
2-Chloro-6-(1-methylhydrazinyl)pyridine: Similar structure but lacks the nitrile group.
6-(1-Methylhydrazinyl)nicotinonitrile: Similar structure but lacks the chloro group.
Uniqueness
2-Chloro-6-(1-methylhydrazinyl)nicotinonitrile is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both the chloro and nitrile groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
6-[amino(methyl)amino]-2-chloropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-12(10)6-3-2-5(4-9)7(8)11-6/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJYVEBSBXINCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=C(C=C1)C#N)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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